molecular formula C19H17NO4 B15139701 4-Hydroxy-3-(1-((4-methoxybenzyl)imino)ethyl)-2H-chromen-2-one

4-Hydroxy-3-(1-((4-methoxybenzyl)imino)ethyl)-2H-chromen-2-one

Cat. No.: B15139701
M. Wt: 323.3 g/mol
InChI Key: VNZQIXKYYHQDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JB062 is a chemical compound known for its role as a nonmuscle myosin inhibitor. It exhibits selective cytotoxicity towards human cancer cells without affecting normal cells. This compound has shown potential in research fields related to muscle spasticity, chronic musculoskeletal pain, and hypertrophic cardiomyopathy .

Chemical Reactions Analysis

JB062 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

JB062 has several scientific research applications:

Mechanism of Action

JB062 exerts its effects by inhibiting nonmuscle myosin. It exhibits IC50 values of 1.6, 5.4, and >100 μM against skeletal muscle myosin, cardiac muscle myosin, and smooth muscle myosin II, respectively. The compound selectively exhibits cytotoxicity towards human cancer cells without affecting normal cells .

Comparison with Similar Compounds

Similar compounds to JB062 include:

    Blebbistatin: A selective non-muscle myosin II inhibitor.

    Phenamacril: A specific Fusarium myosin I inhibitor.

    Danicamtiv: A myosin activator used in cardiac research.

    Mavacamten: A myosin inhibitor used in the treatment of hypertrophic cardiomyopathy.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

4-hydroxy-3-[N-[(4-methoxyphenyl)methyl]-C-methylcarbonimidoyl]chromen-2-one

InChI

InChI=1S/C19H17NO4/c1-12(20-11-13-7-9-14(23-2)10-8-13)17-18(21)15-5-3-4-6-16(15)24-19(17)22/h3-10,21H,11H2,1-2H3

InChI Key

VNZQIXKYYHQDBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC=C(C=C1)OC)C2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.